Zimeldine-d6
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Overview
Description
Zimeldine-d6 is a deuterated form of zimeldine, a selective serotonin reuptake inhibitor (SSRI) that was initially developed as an antidepressant. The molecular formula of this compound is C16H11D6BrN2, and it has a molecular weight of 323.26 . This compound is primarily used in proteomics research and other scientific studies.
Preparation Methods
The synthesis of Zimeldine-d6 involves the incorporation of deuterium atoms into the molecular structure of zimeldine. The synthetic route typically starts with the bromination of a suitable precursor, followed by the introduction of deuterium through a series of chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Zimeldine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.
Scientific Research Applications
Zimeldine-d6 has several scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: this compound is used in metabolic studies to trace the pathways of drug metabolism and understand the pharmacokinetics of deuterated compounds.
Medicine: It is used in the development of new antidepressant drugs and to study the mechanism of action of SSRIs.
Industry: This compound is used in the production of high-purity deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Zimeldine-d6 is similar to that of zimeldine. It acts as a selective serotonin reuptake inhibitor by blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparison with Similar Compounds
Zimeldine-d6 is unique due to its deuterated nature, which provides advantages in metabolic stability and reduced side effects compared to non-deuterated compounds. Similar compounds include:
Zimeldine: The non-deuterated form of this compound, used as an antidepressant.
Fluvoxamine: Another SSRI with a different chemical structure but similar mechanism of action.
Fluoxetine: A widely used SSRI with a different chemical structure and pharmacokinetic profile
By comparing this compound with these similar compounds, researchers can better understand its unique properties and potential advantages in various applications.
Properties
Molecular Formula |
C16H17BrN2 |
---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-/i1D3,2D3 |
InChI Key |
OYPPVKRFBIWMSX-OKYKLUAZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
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